![molecular formula C14H12N4O2 B2521239 5-メチル-2-フェニル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチル CAS No. 856864-54-5](/img/structure/B2521239.png)
5-メチル-2-フェニル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.276. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 生物活性: 5-メチル-2-フェニル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチルは、様々な生物活性を示します。例えば、RORγt逆アゴニスト、PHD-1阻害剤、JAK1/JAK2阻害剤として作用します。 これらの特性は、潜在的な創薬に関連しています .
- 循環器疾患と糖尿病: 研究者は、循環器疾患と2型糖尿病の治療におけるこの化合物の使用を探求しています .
- 機能性材料: トリアゾロ[1,5-a]ピリミジンは、材料科学において用途が見出されます。 その独特の構造と特性により、機能性材料の設計に適しています .
- ルテニウム錯体の合成: 5-メチル-2-フェニル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチルは、潜在的な抗マラリア活性を有するルテニウム(II)-Hmtpo錯体の合成における反応剤として役立ちます .
医薬品化学と創薬
材料科学
抗マラリア活性
薬物動態学と抗腫瘍活性
後期官能基化
HIV TAR RNAへの結合
作用機序
Target of Action
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neuronal cells being fundamental to the transmission of information in the nervous system .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, which are critical pathways in the survival and function of cells . It also inhibits the NF-kB inflammatory pathway, which plays a key role in regulating the immune response to infection .
Pharmacokinetics
The compound’s neuroprotective and anti-neuroinflammatory effects suggest that it can cross the blood-brain barrier and interact with its targets in the central nervous system .
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . These effects could potentially slow the progression of neurodegenerative diseases and reduce the damage caused by ischemic stroke and traumatic brain injury .
将来の方向性
The future directions in the research of “Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” and similar compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . More studies could be conducted to understand their mechanism of action and to optimize their synthesis process.
生化学分析
Biochemical Properties
Studies on similar triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with various enzymes and proteins, leading to inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Cellular Effects
Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, like other triazolopyrimidines, may have significant effects on various types of cells and cellular processes. For instance, some triazolopyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully known. Studies on similar compounds suggest that they may exert their effects at the molecular level through various mechanisms. For example, some triazolopyrimidines have been found to inhibit ER stress and apoptosis, and to interact with active residues of ATF4 and NF-kB proteins .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins .
Subcellular Localization
Similar compounds have been studied for their effects on activity or function in specific compartments or organelles .
特性
IUPAC Name |
methyl 5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNEEFBQRTLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C=C1C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)
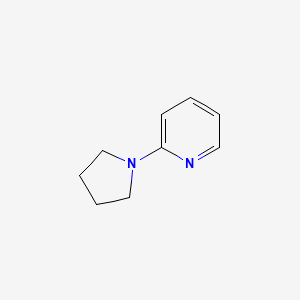
![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)
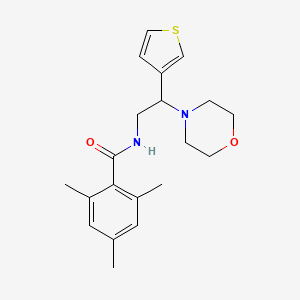
![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)
![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)
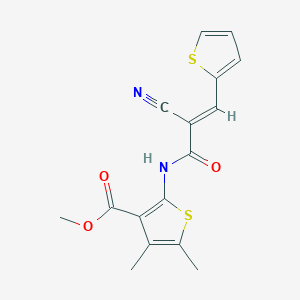
![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)
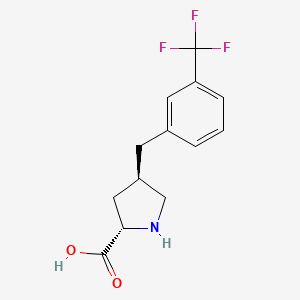
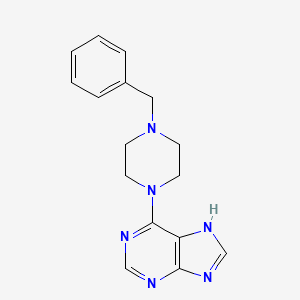
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2521174.png)
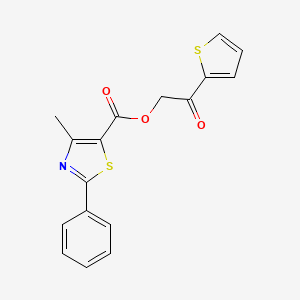

![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)
